molecular formula C7H9ClFNO B1379059 2-Amino-4-fluoro-6-methylphenol hydrochloride CAS No. 1588440-98-5

2-Amino-4-fluoro-6-methylphenol hydrochloride

Cat. No. B1379059
M. Wt: 177.6 g/mol
InChI Key: ZKYAFLUDEKETOZ-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-6-methylphenol hydrochloride (AFMPHCl) is a novel organic compound that has been studied extensively for its potential applications in various scientific research fields. The compound is a structural analog of 2-amino-4-chloro-6-methylphenol hydrochloride (ACMPHCl) and is a derivative of phenol. AFMPHCl has been extensively studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Heterodinuclear Cu(II)Zn(II) Complexes

Research has explored the use of fluorinated ligands like 2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-fluorophenol (H-BPFP) in the synthesis of heterodinuclear (μ-phenoxo)(μ-hydroxo) Cu(II)Zn(II) complexes. The presence of a fluorine atom allows for the application of 19F NMR spectroscopy, which aids in controlling the synthesis process and avoiding complex mixtures. This research highlights the utility of fluorinated phenols in metal complex synthesis and could suggest potential applications for 2-Amino-4-fluoro-6-methylphenol hydrochloride in similar contexts (Torelli et al., 2002).

Synthesis of Fluorine-Containing Molecules

Fluorine atoms are known pharmacophores and are used in the synthesis of biologically active molecules. For instance, compounds with fluorophenyl groups have been synthesized for their potential antibacterial properties. This underscores the importance of fluorine in medicinal chemistry and suggests that 2-Amino-4-fluoro-6-methylphenol hydrochloride could be a precursor or intermediate in the synthesis of new drugs or biologically active compounds (Holla et al., 2003).

Polyphenol Derivatives from Fluorobenzaldehyde

Research on polyphenol derivatives synthesized from 4-fluorobenzaldehyde with aromatic amino phenols highlights the impact of fluorine and methyl groups on physical properties like thermal stability and conductivity. This indicates the potential of 2-Amino-4-fluoro-6-methylphenol hydrochloride in materials science, particularly in the synthesis and modification of polymers or other materials with specific physical properties (Kaya et al., 2012).

properties

IUPAC Name

2-amino-4-fluoro-6-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYAFLUDEKETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-6-methylphenol hydrochloride

CAS RN

1588440-98-5
Record name Phenol, 2-amino-4-fluoro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588440-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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